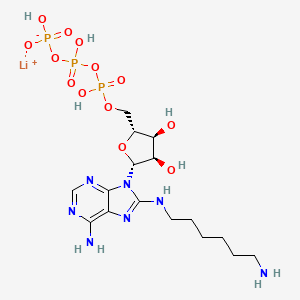![molecular formula C16H12Cl2N2O4S B13810106 4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 531520-64-6](/img/structure/B13810106.png)
4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C16H12Cl2N2O4S and a molecular weight of 399.25 g/mol . This compound contains various functional groups, including carboxylic acid, urea, and ether, making it a versatile molecule in chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps. One common route starts with the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action for 4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
531520-64-6 |
|---|---|
Molekularformel |
C16H12Cl2N2O4S |
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
4-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-10-3-6-13(12(18)7-10)24-8-14(21)20-16(25)19-11-4-1-9(2-5-11)15(22)23/h1-7H,8H2,(H,22,23)(H2,19,20,21,25) |
InChI-Schlüssel |
FXMWIRKBHRZXKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)

![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)





